molecular formula C21H20N2O5 B4327413 3-phenyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one

3-phenyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one

Cat. No. B4327413
M. Wt: 380.4 g/mol
InChI Key: OCGNYPRLTJAQNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one, also known as LSP-1, is a novel compound with potential applications in scientific research. This compound is synthesized using a simple and efficient method that involves the reaction of 3,4,5-trimethoxybenzaldehyde, malononitrile, and 3-phenyl-4-hydroxycoumarin in the presence of piperidine. LSP-1 has been shown to exhibit interesting biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of 3-phenyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. Studies have shown that 3-phenyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one inhibits the activity of certain kinases, which are involved in cell signaling and growth. Additionally, 3-phenyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one has been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response.
Biochemical and Physiological Effects:
3-phenyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one has been shown to exhibit interesting biochemical and physiological effects. Studies have shown that 3-phenyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one has antitumor activity, inhibiting the growth of cancer cells. Additionally, 3-phenyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one has been shown to have anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as arthritis. 3-phenyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one has also been found to have antimicrobial activity, inhibiting the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

3-phenyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one has several advantages for lab experiments. It is easy to synthesize using a simple and efficient method, and has a high yield. Additionally, 3-phenyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one has been shown to exhibit interesting biochemical and physiological effects, making it a promising candidate for further study. However, there are also some limitations to using 3-phenyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret results. Additionally, 3-phenyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one has not yet been extensively studied, so its safety and toxicity profile are not well established.

Future Directions

There are several future directions for research on 3-phenyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one. One potential avenue of research is to further investigate its antitumor activity and its potential as a cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of 3-phenyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one and to identify its molecular targets. Further studies are also needed to establish the safety and toxicity profile of 3-phenyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one, which is important for its potential use as a therapeutic agent. Finally, more research is needed to determine the full range of biochemical and physiological effects of 3-phenyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one, which may reveal additional applications for this compound.

Scientific Research Applications

3-phenyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit interesting biochemical and physiological effects, making it a promising candidate for further study. 3-phenyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one has been found to have antitumor activity, with studies showing that it inhibits the growth of cancer cells. Additionally, 3-phenyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one has been shown to have anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as arthritis.

properties

IUPAC Name

3-phenyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-2H-pyrano[2,3-c]pyrazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-25-15-9-13(10-16(26-2)20(15)27-3)14-11-17(24)28-21-18(14)19(22-23-21)12-7-5-4-6-8-12/h4-10,14H,11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGNYPRLTJAQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)OC3=NNC(=C23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-phenyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
Reactant of Route 2
3-phenyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
Reactant of Route 3
3-phenyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
Reactant of Route 4
3-phenyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
Reactant of Route 5
3-phenyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
Reactant of Route 6
3-phenyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one

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